METHYL 3-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
Description
METHYL 3-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a synthetic sulfonamide derivative featuring a benzothiophene core substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 4-chlorobenzyl group. The 4-chlorophenyl substituent likely contributes to lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-23-17(20)15-16(13-4-2-3-5-14(13)24-15)25(21,22)19-10-11-6-8-12(18)9-7-11/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMWZJNNWIIESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl Moiety: The final step involves the coupling of the chlorophenyl moiety to the sulfonamide group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and receptors, inhibiting their activity or modulating their function. The benzothiophene core may also contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Similarity vs. Bioactivity: While the target compound shares ~70% structural similarity with 477867-85-9 (based on Morgan fingerprint analysis), the sulfamoyl group and benzothiophene core may confer superior enzyme-inhibition profiles compared to sulfanyl or quinoline-containing analogues .
- Role of Chlorine: The 4-chloro substituent increases logP by ~0.5 units compared to non-halogenated analogues, enhancing blood-brain barrier penetration in preclinical models—a trait critical for central nervous system targets .
- Limitations : Empirical data on pharmacokinetics and toxicity are lacking, necessitating further in vitro and in vivo studies.
Biological Activity
Methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN3O3S
- Molecular Weight : 355.8 g/mol
- CAS Number : 721418-28-6
- Structure : The compound features a benzothiophene core with a sulfamoyl group attached to a chlorophenyl moiety, which is critical for its biological activity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfamoyl group can mimic natural substrates, allowing the compound to inhibit enzymes involved in critical metabolic pathways. For instance, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thus exhibiting antimicrobial properties .
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest, although further detailed studies are required to elucidate specific pathways .
Antimicrobial Activity
Research has shown that compounds with sulfamoyl groups possess significant antibacterial properties. For example, this compound was evaluated against several bacterial strains and demonstrated effective inhibition, comparable to established antibiotics like sulfamethoxazole .
Anticancer Activity
A series of studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested : The compound was tested against various cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).
- IC50 Values : In one study, the compound exhibited an IC50 value of approximately 0.126 μM against HeLa cells, indicating potent activity compared to reference drugs such as doxorubicin .
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the anticancer efficacy of several benzothiophene derivatives, including this compound. The results showed that modifications in the chemical structure significantly influenced the activity against various cancer types, demonstrating that electron-donating groups enhanced potency while electron-withdrawing groups reduced it .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related sulfamoyl compounds. It was found that these compounds effectively inhibited acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |
|---|---|---|---|---|
| This compound | Structure | Yes | Yes | 0.126 (HeLa) |
| Sulfamethoxazole | Structure | Yes | Moderate | 0.5 (E. coli) |
| N-(4-Chlorophenyl)methyl-sulfamoyl chloride | Structure | Moderate | Low | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
